molecular formula C22H24N2O3 B15006779 4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid

4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B15006779
M. Wt: 364.4 g/mol
InChI Key: GDQVFMFKEUIECH-UHFFFAOYSA-N
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Description

3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid typically involves several steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.

Uniqueness

3-{[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-[2-(1-benzyl-2-methylindol-3-yl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C22H24N2O3/c1-16-18(13-14-23-21(25)11-12-22(26)27)19-9-5-6-10-20(19)24(16)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,23,25)(H,26,27)

InChI Key

GDQVFMFKEUIECH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)CCC(=O)O

Origin of Product

United States

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